N-(3-chloro-4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide

Description

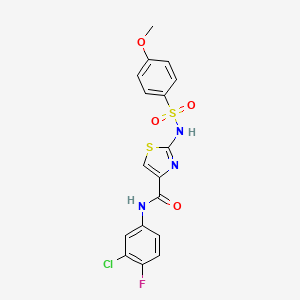

N-(3-Chloro-4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide is a thiazole-based sulfonamide derivative with a molecular formula of C₁₇H₁₂ClFN₃O₃S₂ (estimated based on structural analogs) . Its structure features:

- A 1,3-thiazole core substituted at position 4 with a carboxamide group.

- A 4-methoxybenzenesulfonamido moiety at position 2 of the thiazole ring.

- A 3-chloro-4-fluorophenyl group attached to the carboxamide nitrogen.

The 4-methoxy group on the benzene ring may enhance metabolic stability and solubility compared to non-methoxy analogs .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O4S2/c1-26-11-3-5-12(6-4-11)28(24,25)22-17-21-15(9-27-17)16(23)20-10-2-7-14(19)13(18)8-10/h2-9H,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAZVKMNRWQQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative.

Substitution Reactions: The aromatic rings are functionalized through electrophilic aromatic substitution reactions to introduce the chloro, fluoro, and methoxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Key Findings and Trends

Bioactivity and Solubility: The 4-methoxybenzenesulfonamido group in the target compound likely improves water solubility compared to analogs with non-polar substituents (e.g., benzyl groups in ). Sulfonamides generally exhibit moderate solubility due to hydrogen-bonding capacity .

Spectral and Synthetic Differences :

- The absence of C=O IR bands (~1660 cm⁻¹) in triazole derivatives (e.g., compounds in ) contrasts with the strong C=O absorption in thiazole-carboxamides, confirming structural differences.

- Synthetic yields for thiazole-carboxamides (e.g., 45–70% in ) are higher than those for benzimidazole derivatives (28% in ), suggesting greater synthetic accessibility of thiazole cores.

Pharmacological Implications :

- Sulfonamide-containing analogs (target compound and ) are more likely to target enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) compared to benzyl-substituted derivatives .

- Benzimidazole analogs () may exhibit broader kinase inhibition due to their planar aromatic cores but face challenges in metabolic stability.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide is a sulfonamide compound notable for its unique structural features, including a chloro and fluoro substituent on the phenyl ring, a methoxy group, and a sulfonamide linkage. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in the development of antimicrobial and anti-inflammatory agents.

The molecular formula of the compound is with a molecular weight of 315.75 g/mol. Its structural representation highlights the functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H11ClFNO3S |

| Molecular Weight | 315.75 g/mol |

| CAS Number | 326901-76-2 |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide |

This compound acts primarily as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This receptor plays a crucial role in regulating cell proliferation and survival, making it a significant target in cancer therapy. By inhibiting EGFR, the compound may suppress cancer cell proliferation and modulate various signaling pathways associated with tumor growth.

Inhibition of EGFR

Research indicates that this compound binds to the active site of EGFR tyrosine kinase, inhibiting its activity and affecting downstream signaling pathways critical for cell survival and proliferation. This mechanism is particularly relevant in the context of various cancers where EGFR is overexpressed.

Biological Activity Studies

Several studies have explored the biological activity of this compound, particularly its anticancer properties. Below are key findings from recent research:

- Anticancer Activity : In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and ovarian cancer (NCI/ADR-RES). The IC50 values for these cell lines range from 0.08 to 12.07 µM, indicating potent activity against tumor cells .

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle in the G2/M phase, which is critical for preventing cancer cell proliferation. This effect was linked to downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax) .

- Inflammatory Response Modulation : In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting cytokine release in models of inflammation .

Case Study 1: Antitumor Efficacy

A study investigating the effects of this compound on human breast cancer cells indicated that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study reported an IC50 value of approximately 5 µM against MCF-7 cells, highlighting its potential as an effective therapeutic agent in breast cancer treatment.

Case Study 2: Inflammatory Disease Model

In a mouse model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting its therapeutic potential in treating inflammatory diseases .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-methoxybenzenesulfonamido)-1,3-thiazole-4-carboxamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For analogous sulfonamide-thiazole derivatives, stepwise protocols are recommended:

- Step 1 : Coupling of the thiazole core with sulfonamide groups using catalysts like DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Step 2 : Introduction of the 3-chloro-4-fluorophenyl moiety via nucleophilic substitution, typically in DMF at 80–90°C with K₂CO₃ as a base .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How can structural characterization be systematically performed for this compound?

- Methodological Answer : A combination of spectroscopic and analytical techniques is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., sulfonamide NH at δ 10–11 ppm; thiazole C=O at ~165 ppm) .

- FT-IR : Key peaks include sulfonamide S=O (1350–1300 cm⁻¹) and thiazole C=N (1600–1500 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the sulfonamide-thiazole scaffold?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs is the gold standard:

- Crystal Growth : Slow evaporation of a saturated acetonitrile solution at 4°C .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., sulfonamide N–H⋯O interactions) .

- Validation : Check R-factor convergence (<5%) and electron density maps for missing/disordered atoms .

Q. What strategies are effective for studying target binding interactions, particularly with enzymes like carbonic anhydrase?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Direct measurement of binding affinity (Kd) and stoichiometry by titrating the compound into enzyme solutions .

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3HS4) to predict sulfonamide-Zn²⁺ coordination and hydrophobic interactions with active-site residues .

- Enzyme Inhibition Assays : Monitor CO₂ hydration rates at pH 7.4 to calculate IC₅₀ values .

Q. How can researchers address discrepancies between theoretical and experimental solubility data?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO, validated by HPLC-UV quantification .

- Thermodynamic Analysis : Differential Scanning Calorimetry (DSC) to detect polymorphic forms affecting solubility .

- Computational Prediction : Hansen solubility parameters (δd, δp, δh) via COSMO-RS simulations to identify optimal solvents .

Q. What analytical approaches resolve contradictions in elemental analysis results?

- Methodological Answer :

- Combustion Analysis : Compare experimental C/H/N% with theoretical values (e.g., ±0.3% tolerance). For observed deviations (e.g., C% +0.5% in ):

- Step 1 : Repeat analysis under controlled humidity to rule out hygroscopic effects.

- Step 2 : Use TGA-MS to detect residual solvents or decomposition products.

- Cross-Validation : Pair with XPS (X-ray photoelectron spectroscopy) to quantify heteroatom ratios (e.g., Cl/F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.